molecular formula C16H22BrN3O B2446289 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide CAS No. 1396749-69-1

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide

Cat. No.: B2446289
CAS No.: 1396749-69-1
M. Wt: 352.276
InChI Key: XUKHZDVNJAIUFZ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a diisopropylamino group attached to a but-2-yn-1-yl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Alkyne Formation: The brominated nicotinamide is then subjected to a Sonogashira coupling reaction with an appropriate alkyne precursor, such as 4-(diisopropylamino)but-2-yn-1-yl bromide, in the presence of a palladium catalyst and a copper co-catalyst.

    Amidation: The final step involves the amidation of the resulting intermediate with an amine, typically diisopropylamine, under suitable reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted nicotinamide derivatives with various functional groups.

Scientific Research Applications

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)nicotinamide
  • 5-bromo-N-(4-(diethylamino)but-2-yn-1-yl)nicotinamide
  • 5-bromo-N-(4-(dipropylamino)but-2-yn-1-yl)nicotinamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide exhibits unique properties due to the presence of the diisopropylamino group. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

5-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O/c1-12(2)20(13(3)4)8-6-5-7-19-16(21)14-9-15(17)11-18-10-14/h9-13H,7-8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKHZDVNJAIUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC(=CN=C1)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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